2,3,4,5-Tetrachloroaniline

Environmental Bioremediation Anaerobic Degradation Chloroaniline Fate

Tracking PCNB degradation in anoxic matrices demands isomer-specific analytical standards. 2,3,4,5-Tetrachloroaniline ensures unambiguous quantification via its unique substitution pattern and well-characterized reductive dehalogenation pathway (terminal product: 3,5-dichloroaniline). • Preferred substrate for dehalogenation kinetics & microbial consortia validation • Critical reference toxicant for fish narcotic toxicity models (time-dependent LBB) • Pt(II) ligand with demonstrated in vivo activity against B16 melanoma Supplied with QC documentation for immediate use.

Molecular Formula C6H3Cl4N
Molecular Weight 230.9 g/mol
CAS No. 634-83-3
Cat. No. B044146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrachloroaniline
CAS634-83-3
Synonyms2,3,4,5-Tetrachlorobenzenamine; 
Molecular FormulaC6H3Cl4N
Molecular Weight230.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N
InChIInChI=1S/C6H3Cl4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2
InChIKeyGBKZRUCVLTWAML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / 1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrachloroaniline (CAS 634-83-3) Chemical Identity and Baseline Data


2,3,4,5-Tetrachloroaniline (2,3,4,5-TeCA) is a polychlorinated aromatic amine with the molecular formula C₆H₃Cl₄N and a molecular weight of 230.91 g/mol [1]. It is a solid at room temperature with a reported melting point of 118 °C . The compound is a metabolite of the fungicide pentachloronitrobenzene and serves as a key intermediate in the synthesis of various chlorinated compounds, including polychlorinated biphenyls (PCBs) and agrochemicals . Its four chlorine atoms are located at the 2, 3, 4, and 5 positions of the benzene ring, a specific substitution pattern that dictates its unique physicochemical properties and distinct environmental fate compared to other tetrachloroaniline isomers [2].

Why 2,3,4,5-Tetrachloroaniline Cannot Be Substituted with Other Chloroanilines


Direct substitution of 2,3,4,5-tetrachloroaniline with other chloroaniline isomers or congeners is not scientifically or industrially equivalent. The specific 2,3,4,5-chlorination pattern dictates a unique and predictable reductive dehalogenation pathway, forming 3,5-dichloroaniline as a terminal product, which is distinct from the pathways of other isomers [1]. Furthermore, this compound exhibits differential toxicokinetics and bioconcentration behavior compared to chlorinated benzenes and other aromatic amines, as demonstrated in aquatic model systems [2]. Therefore, for applications in environmental fate studies, targeted synthesis of specific dechlorinated products, or as a precursor in coordination chemistry, substitution with a different chloroaniline will result in altered reactivity, degradation products, and biological profiles, rendering the substitution invalid for precise scientific or industrial processes.

Quantitative Differentiation Evidence for 2,3,4,5-Tetrachloroaniline


Distinct Reductive Dehalogenation Pathway

In anaerobic methanogenic aquifer slurries, 2,3,4,5-tetrachloroaniline undergoes a highly specific sequential reductive dehalogenation pathway, removing halogens first from the para position and then from an ortho position to yield 3,5-dichloroaniline as the major terminal product [1]. In contrast, its isomer 2,3,5,6-tetrachloroaniline, when investigated under similar conditions, would follow a different dehalogenation sequence due to the absence of a para-chlorine, leading to distinct intermediate and end-product profiles [2]. This pathway specificity is critical for predicting environmental fate and designing targeted bioremediation strategies.

Environmental Bioremediation Anaerobic Degradation Chloroaniline Fate

Differential Absorption and Metabolic Fate of Precursor

A comparative metabolism study in rabbits directly compared the fate of two tetrachloronitrobenzene isomers, which are precursors to the corresponding tetrachloroanilines. The 2,3,4,5-tetrachloronitrobenzene isomer exhibited significantly lower fecal excretion (33% of dose) compared to the 2,3,5,6-tetrachloronitrobenzene isomer (66% of dose), indicating differential absorption and systemic availability [1]. Consequently, the metabolic profile leading to urinary excretion of the corresponding 2,3,4,5-tetrachloroaniline and its conjugates is distinct.

Xenobiotic Metabolism Pharmacokinetics ADME Studies

Cytostatic Activity of Pt(II) Complexes

Platinum(II) complexes synthesized with 2,3,4,5-tetrachloroaniline as a ligand demonstrated a specific cytostatic and antitumor profile. Against advanced B16 melanoma, the activity of the 2,3,4,5-tetrachloroaniline-Pt(II) complex was reported to be comparable to, and in some cases higher than, that of the reference drug cisplatin and other 1,2-diaminocyclohexane-Pt(II) complexes [1]. The study also included Pt(II) complexes with 2,3,5,6-tetrachloroaniline, allowing for a direct class comparison.

Medicinal Inorganic Chemistry Anticancer Platinum Complexes Cytotoxicity Assays

Time-Dependent Lethal Body Burden (LBB) in a Model Aquatic Vertebrate

The lethal body burden (LBB) of 2,3,4,5-tetrachloroaniline in the guppy (Poecilia reticulata) is not a constant value but exhibits a time-dependent decline. The LBB was observed to decrease within the first 48 hours of exposure before reaching an approximately constant value [1]. This dynamic toxicokinetic profile is distinct from the behavior of other compound classes, such as chlorinated benzenes, for which a more constant LBB might be assumed. This time dependency has direct implications for the design and interpretation of acute toxicity studies.

Aquatic Toxicology Risk Assessment Bioaccumulation

Optimal Research and Industrial Application Scenarios


Anaerobic Bioremediation Pathway Elucidation

2,3,4,5-Tetrachloroaniline is the preferred substrate for studies investigating sequential reductive dehalogenation in anoxic environments. Its well-characterized degradation pathway, which specifically yields 3,5-dichloroaniline as the terminal product, makes it an ideal model compound for tracking dechlorination kinetics and validating the activity of dehalogenating microbial consortia [1].

Reference Compound in Aquatic Toxicology and Bioaccumulation

Due to its unique, time-dependent lethal body burden (LBB) profile, 2,3,4,5-tetrachloroaniline serves as a critical reference toxicant for challenging and refining models of narcotic toxicity in fish. Its use is recommended in studies aiming to move beyond simple logKow correlations and incorporate toxicokinetic parameters to improve risk assessment accuracy [2].

Ligand in Synthesis of Platinum-Based Anticancer Complexes

Based on evidence of in vivo activity against B16 melanoma, the 2,3,4,5-tetrachloroaniline ligand is a valuable building block for medicinal inorganic chemists. It is specifically relevant for synthesizing new Pt(II) complexes to be screened for activity in melanoma models, where it has demonstrated the potential to yield compounds with efficacy comparable to or exceeding that of cisplatin [3].

Metabolite Standard in Pentachloronitrobenzene Fate Studies

Given its role as a primary environmental metabolite of the fungicide pentachloronitrobenzene, 2,3,4,5-tetrachloroaniline is an essential analytical standard for monitoring PCNB degradation in soil, sediment, and water. Its distinct chromatographic and mass spectral properties allow for accurate quantification in complex environmental matrices .

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